HCV Chemotype Access: 5-Bromo vs. 6-Bromo Isomer
The 5-bromo substitution pattern is explicitly claimed in US8633320B2 (Boehringer Ingelheim) as the key intermediate scaffold for preparing HCV-targeting agents, whereas the 6-bromo-2-chloro-4-(trifluoromethyl)quinoline regioisomer is absent from this therapeutic patent landscape [1]. While both isomers share identical molecular formula (C₁₀H₄BrClF₃N, MW: 310.5 g/mol) and physicochemical descriptors, the 5-bromo isomer provides validated entry to a structurally enabled antiviral chemotype; the 6-bromo isomer lacks equivalent patent-backed synthetic precedent. Commercial catalog searches confirm the 6-bromo isomer exists as a listed compound but without the HCV-targeted patent association that distinguishes the 5-bromo positional variant .
| Evidence Dimension | Patent-validated synthetic utility for HCV inhibitor intermediates |
|---|---|
| Target Compound Data | 5-Bromo-2-chloro-4-(trifluoromethyl)quinoline; explicitly encompassed within Formula (I) of US8633320B2 |
| Comparator Or Baseline | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline; no HCV-specific patent claims identified |
| Quantified Difference | Qualitative distinction: patent-backed versus non-patent-validated for HCV applications |
| Conditions | United States Patent US8633320B2 (2014) claims bromo-substituted quinolines of Formula (I) as HCV treatment intermediates; positional isomers not specified but commercially distinct |
Why This Matters
Procurement of the 5-bromo positional isomer aligns synthesis efforts with patent-validated antiviral chemotypes, reducing SAR exploration risk in HCV-targeted programs compared to investing in non-validated regioisomers.
- [1] Patel ND, Senanayake CH, Tang W, Wei X, Yee NK. Process for preparing bromo-substituted quinolines. United States Patent US8633320B2. Boehringer Ingelheim International GmbH. January 21, 2014. View Source
